molecular formula C8H14N4 B13811605 (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide

(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide

Cat. No.: B13811605
M. Wt: 166.22 g/mol
InChI Key: IKLQQWYDTBWRHG-UHFFFAOYSA-N
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Description

(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring fused with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide typically involves the reaction of a suitable pyrimidine precursor with cyanamide under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the cyanamide moiety.

Scientific Research Applications

Chemistry

In chemistry, (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

Uniqueness

(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is unique due to the presence of both a pyrimidine ring and a cyanamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its reactivity and ability to form multiple types of interactions set it apart from other similar compounds.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C8H14N4/c1-7(2)12-5-3-4-10-8(12)11-6-9/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

IKLQQWYDTBWRHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN=C1NC#N

Origin of Product

United States

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